molecular formula C18H14N4O2 B1425017 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1325306-36-2

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No. B1425017
M. Wt: 318.3 g/mol
InChI Key: JFYXPHRMVVYDDE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a phthalazinone ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3,4-dimethylphenyl group. This structure might contribute to its properties and potential applications.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.38±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Anti-Inflammatory Applications

  • A study has shown that derivatives of this compound have notable anti-inflammatory activities, comparable to the activity of indomethacin, a standard anti-inflammatory drug (Abd Alla et al., 2010).

Antimicrobial and Antifungal Activities

  • Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacteria and fungi strains, suggesting potential in developing new antimicrobial agents (Sridhara et al., 2010).
  • Another study found similar antimicrobial properties in related compounds, highlighting the broad-spectrum antibacterial activities of these derivatives (El-Hashash et al., 2012).

Anti-Proliferative Activities

  • Some derivatives have shown significant anti-proliferative activities against various cancer cell lines, including prostate, colorectal, and breast cancer cell lines, suggesting potential applications in cancer treatment (Al-Wahaibi et al., 2021).
  • Another study supports these findings, noting that certain derivatives exhibit selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts (Hekal et al., 2020).

Chemical Synthesis and Characterization

  • Research has been conducted on the synthesis and spectral characterization of various phthalazinone derivatives, providing valuable insights into their chemical properties and potential applications (Mahmoud et al., 2012).

Advanced Material Applications

  • Studies have also explored the use of derivatives in the synthesis of advanced materials, such as aromatic polyamides, which have significant potential in various industrial applications (Cheng et al., 2002).

properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-10-7-8-12(9-11(10)2)16-19-18(24-22-16)15-13-5-3-4-6-14(13)17(23)21-20-15/h3-9H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYXPHRMVVYDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Reactant of Route 2
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Reactant of Route 4
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Reactant of Route 5
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

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